molecular formula C22H30N2O3 B12351024 methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate

methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate

Cat. No.: B12351024
M. Wt: 370.5 g/mol
InChI Key: FZTZPXJKGACFKJ-IBGZPJMESA-N
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Description

Methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a cyclohexylmethyl group, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the cyclohexylmethyl group and the carboxamido functionality. The final step involves esterification to form the pentanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques, such as microwave-assisted synthesis and automated synthesis platforms, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ester or amide functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the indole core or the cyclohexylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The cyclohexylmethyl group and the pentanoate ester may influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with varying substituents, such as:

  • 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)butanoate
  • 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)hexanoate
  • 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)propanoate

Uniqueness

Methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]pentanoate

InChI

InChI=1S/C22H30N2O3/c1-3-9-19(22(26)27-2)23-21(25)18-15-24(14-16-10-5-4-6-11-16)20-13-8-7-12-17(18)20/h7-8,12-13,15-16,19H,3-6,9-11,14H2,1-2H3,(H,23,25)/t19-/m0/s1

InChI Key

FZTZPXJKGACFKJ-IBGZPJMESA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

Canonical SMILES

CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

Origin of Product

United States

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